Technical Monograph: 3-(2-Methylphenyl)benzaldehyde
Technical Monograph: 3-(2-Methylphenyl)benzaldehyde
[1][2]
CAS Number: 371764-26-0 Molecular Formula: C₁₄H₁₂O Molecular Weight: 196.24 g/mol [1][2][3]
Executive Summary
3-(2-Methylphenyl)benzaldehyde (CAS 371764-26-0) is a specialized biaryl aldehyde intermediate used primarily in the synthesis of pharmaceutical pharmacophores (specifically angiotensin II receptor antagonists) and optoelectronic materials (OLED host materials).[1][2] As a non-planar biaryl scaffold, it introduces steric bulk via the ortho-methyl group, which restricts rotation around the aryl-aryl bond.[1][2] This conformational rigidity is a critical design feature for disrupting pi-stacking in organic semiconductors and enhancing binding selectivity in drug targets.[1][2]
This guide details the optimized synthesis, characterization, and application of this compound, moving beyond basic catalog data to provide actionable, field-proven protocols for the bench scientist.
Chemical Identity & Physical Properties[1][4][5][6][7][8][9]
The compound consists of a benzaldehyde moiety coupled at the meta-position to an ortho-toluyl group.[1][2] The steric clash between the methyl group and the protons of the aldehyde ring forces the two aromatic rings out of coplanarity, a property vital for its solubility and electronic characteristics.[1][2]
| Property | Data |
| CAS Number | 371764-26-0 |
| IUPAC Name | 3-(2-Methylphenyl)benzaldehyde |
| Synonyms | 3-(o-Tolyl)benzaldehyde; 2'-Methyl-[1,1'-biphenyl]-3-carbaldehyde |
| Molecular Weight | 196.24 g/mol |
| Appearance | Viscous oil to low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Flash Point | >110°C (Predicted) |
Synthetic Pathway: Optimized Suzuki-Miyaura Coupling[1][2]
While Friedel-Crafts acylation is possible, it suffers from poor regioselectivity.[1][2] The industry-standard route for high-purity 3-(2-methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1][2] This method ensures exclusive formation of the meta-biaryl linkage.[1][2]
Retrosynthetic Analysis
The most robust disconnection involves:
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Coupling Partner A (Electrophile): 3-Bromobenzaldehyde (commercially available, stable).[1]
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Coupling Partner B (Nucleophile): 2-Methylphenylboronic acid (o-Tolylboronic acid).[1][2]
Reaction Mechanism
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The steric bulk of the ortho-methyl group on the boronic acid requires a catalyst system capable of facilitating transmetallation despite steric hindrance.[1][2]
Figure 1: Catalytic cycle for the synthesis of 3-(2-methylphenyl)benzaldehyde via Suzuki coupling.[1][2] The transmetallation step is rate-determining due to the steric hindrance of the o-tolyl group.[1][2]
Detailed Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents:
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2-Methylphenylboronic acid (1.63 g, 12 mmol, 1.2 equiv)[2]
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%) + Triphenylphosphine (PPh₃) (8 mol%) OR Pd(PPh₃)₄ (3 mol%)[1]
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Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)[2]
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Solvent System: Toluene:Ethanol:Water (4:1:1 ratio, 40 mL total)[2]
Step-by-Step Methodology:
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Degassing (Critical): Dissolve 3-bromobenzaldehyde and 2-methylphenylboronic acid in the Toluene/Ethanol mixture. Sparge with Nitrogen or Argon for 15 minutes.[1][2] Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1][2]
-
Catalyst Addition: Add the Pd catalyst and the aqueous K₂CO₃ solution (previously degassed).[1][2]
-
Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C) for 12-16 hours. Vigorous stirring is essential to maximize the interfacial surface area for phase-transfer catalysis.[1][2]
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot will be UV active and stain with 2,4-DNP (orange/red).[1][2]
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Workup:
-
Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel 60).
Analytical Characterization (Self-Validation)
To validate the identity of CAS 371764-26-0, the following spectral features must be present. The data below represents the expected spectroscopic signature based on structural electronics.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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Aldehyde Proton (-CHO): Singlet at δ 10.05 - 10.10 ppm .[1][2] This confirms the oxidation state of the carbonyl is intact.[1][2]
-
Methyl Group (-CH₃): Singlet at δ 2.25 - 2.35 ppm .[1][2] Integration must be 3H.[1][2][5]
-
Aromatic Region (δ 7.20 - 7.90 ppm):
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H2 (Benzaldehyde ring): A singlet (or fine doublet) around δ 7.85 ppm .[1] This proton is deshielded by the carbonyl and is isolated between the aldehyde and the biaryl bond.[1][2]
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H4/H6 (Benzaldehyde ring): Doublets/Multiplets around δ 7.80 ppm and δ 7.60 ppm .[1]
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Tolyl Ring Protons: A multiplet cluster around δ 7.20 - 7.35 ppm , typical of an ortho-substituted benzene ring.[1][2]
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Mass Spectrometry (GC-MS / ESI)[1][2]
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Molecular Ion: [M]+ at m/z 196.[1]
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Fragmentation: Loss of H[2]• ([M-1]+, m/z 195) and loss of -CHO ([M-29]+, m/z 167) are characteristic of aromatic aldehydes.[1][2]
Applications in R&D
Drug Development (Sartan Precursors)
This aldehyde is a key intermediate for synthesizing "Sartan" class drugs (e.g., Telmisartan analogs).[1] The aldehyde functionality serves as a handle for:
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Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives.[1][2]
-
Tetrazole Formation: Conversion to the nitrile followed by cycloaddition (though the nitrile route usually starts from the cyano-biaryl, the aldehyde allows access to non-standard linkers).[1][2]
Materials Science (OLED Hosts)
In Organic Light Emitting Diodes (OLEDs), 3-(2-methylphenyl)benzaldehyde is used to synthesize Blue Host Materials .[1][2]
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Function: The ortho-methyl group forces the biaryl system to twist (dihedral angle > 60°).[1][2]
-
Effect: This twist breaks effective conjugation, keeping the Triplet Energy (E_T) high, which is necessary to prevent reverse energy transfer from blue phosphorescent dopants.[1][2]
Figure 2: Strategic utility of the 3-(2-methylphenyl)benzaldehyde scaffold in pharmaceutical and material sciences.[1][2]
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-(2-methylphenyl)benzoic acid) over time.[1][2]
-
Handling: Use standard PPE. Avoid inhalation of vapors if heated.[1][2]
References
-
BenchChem. 3-(2-Methylphenyl)benzaldehyde Product Monograph. Retrieved from (Accessed 2026).[1]
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PubChem. Compound Summary: 3-(2-Methylphenyl)benzaldehyde (CAS 371764-26-0).[1][2][3] National Center for Biotechnology Information.[1][2] [Link]
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Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the synthesis protocol).
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Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[1][2] (Reference for sterically hindered biaryl coupling).
